molecular formula C10H20ClNO2 B1435984 Methyl 1-amino-3,3-dimethylcyclohexane-1-carboxylate hydrochloride CAS No. 2031258-74-7

Methyl 1-amino-3,3-dimethylcyclohexane-1-carboxylate hydrochloride

Cat. No.: B1435984
CAS No.: 2031258-74-7
M. Wt: 221.72 g/mol
InChI Key: ZFLBXFGSAXQEQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-amino-3,3-dimethylcyclohexane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C10H19NO2·HCl. It is a derivative of cyclohexane and contains an amino group, a carboxylate group, and a hydrochloride salt. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with cyclohexanone as the starting material.

  • Amination: The cyclohexanone undergoes amination to introduce the amino group, resulting in the formation of 1-amino-3,3-dimethylcyclohexane-1-carboxylate.

  • Esterification: The carboxylic acid group is then esterified with methanol to form the methyl ester.

  • Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar steps as described above. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the amino group to a nitro group.

  • Reduction: Reduction reactions can convert the nitro group back to the amino group.

  • Substitution: Substitution reactions can occur at the cyclohexane ring, introducing various functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are often used.

  • Substitution: Various reagents can be used depending on the desired substitution, including halogens and alkyl halides.

Major Products Formed:

  • Oxidation: Nitro derivatives of the compound.

  • Reduction: Amino derivatives of the compound.

  • Substitution: Halogenated or alkylated derivatives of the compound.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals. Medicine: Research is ongoing to explore its potential use in drug development, particularly in the treatment of various diseases. Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 1-amino-3,3-dimethylcyclohexane-1-carboxylate hydrochloride exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • Methyl 1-amino-3-methylcyclohexane-1-carboxylate hydrochloride: Similar structure but with one less methyl group on the cyclohexane ring.

  • Methyl 1-amino-2,2-dimethylcyclohexane-1-carboxylate hydrochloride: Similar structure but with a different position of the methyl groups on the cyclohexane ring.

Uniqueness: Methyl 1-amino-3,3-dimethylcyclohexane-1-carboxylate hydrochloride is unique due to its specific arrangement of methyl groups and the presence of both an amino and a carboxylate group. This combination of functional groups allows for a wide range of chemical reactions and applications.

Properties

IUPAC Name

methyl 1-amino-3,3-dimethylcyclohexane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-9(2)5-4-6-10(11,7-9)8(12)13-3;/h4-7,11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFLBXFGSAXQEQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(C1)(C(=O)OC)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-amino-3,3-dimethylcyclohexane-1-carboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 1-amino-3,3-dimethylcyclohexane-1-carboxylate hydrochloride
Reactant of Route 3
Methyl 1-amino-3,3-dimethylcyclohexane-1-carboxylate hydrochloride
Reactant of Route 4
Reactant of Route 4
Methyl 1-amino-3,3-dimethylcyclohexane-1-carboxylate hydrochloride
Reactant of Route 5
Methyl 1-amino-3,3-dimethylcyclohexane-1-carboxylate hydrochloride
Reactant of Route 6
Methyl 1-amino-3,3-dimethylcyclohexane-1-carboxylate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.